TCO-PEG6-amido maleimide
Description
TCO-PEG6-amido maleimide is a heterobifunctional crosslinker designed for site-specific bioconjugation. Its structure comprises three key components:
- Trans-cyclooctene (TCO): A strained alkene that enables rapid, bioorthogonal "click chemistry" with tetrazine derivatives, facilitating secondary labeling or targeting .
- Polyethylene glycol (PEG6): A six-unit PEG spacer that enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility for biological applications .
- Maleimide: A thiol-reactive group that forms stable thioether bonds with cysteine residues or other sulfhydryl-containing biomolecules (e.g., antibodies, peptides) at physiological pH (6.5–7.5) .
This reagent is widely used for conjugating TCO moieties to thiolated biomolecules, enabling applications in targeted drug delivery, molecular imaging, and diagnostic assays. Its PEG spacer ensures minimal interference with the biological activity of conjugated molecules .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N3O11/c34-27(10-13-33-28(35)8-9-29(33)36)31-11-14-38-16-18-40-20-22-42-24-25-43-23-21-41-19-17-39-15-12-32-30(37)44-26-6-4-2-1-3-5-7-26/h1-2,8-9,26H,3-7,10-25H2,(H,31,34)(H,32,37)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGYGQXSXDRUMX-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N3O11 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Maleimide-Functionalized PEG Derivatives
| Compound | Reactive Group 1 | Reactive Group 2 | PEG Length | Key Applications | Stability/Solubility |
|---|---|---|---|---|---|
| TCO-PEG6-amido maleimide | Maleimide (thiol) | TCO (tetrazine) | PEG6 | Dual-labeling, bioorthogonal tagging | High solubility, pH 6.5–7.5 |
| DBCO-PEG4-maleimide | Maleimide | DBCO (azide) | PEG4 | Click chemistry, antibody-drug conjugates | Moderate solubility, pH 7.0+ |
| mPEG-maleimide | Maleimide | None | Varies | Simple thiol conjugation | Length-dependent solubility |
Key Differences:
- Functionality: this compound is bifunctional, combining thiol reactivity with TCO-based click chemistry, whereas mPEG-maleimide is monofunctional .
- PEG Length: PEG6 offers a balance between solubility and steric effects, outperforming shorter PEG4 derivatives in aqueous buffer compatibility .
Maleimide-Based Chelators and Polymers
| Compound | Structure | Applications | Limitations vs. This compound |
|---|---|---|---|
| Maleimide-functionalized NOTA | NOTA + maleimide | Radiopharmaceuticals (e.g., ⁶⁴Cu) | Requires custom synthesis; no TCO group |
| Maleimide-modified graphene oxide | Polymer nanocomposite | Self-healing materials, Diels-Alder | Not biocompatible; bulk material use |
| HA-DVS-maleimide hydrogels | Hyaluronic acid | Injectable drug depots | Limited to hydrogel crosslinking |
Key Insights:
- Biomedical vs. Material Science: this compound is tailored for biomolecule conjugation , unlike maleimide-polymer composites (e.g., mGO) optimized for mechanical strength .
- Thermal Stability: Polyimide derivatives (e.g., maleimide copolymers) exhibit superior thermal resistance (>300°C) but lack the aqueous solubility of PEGylated maleimides .
Alternative Conjugation Strategies
Performance Comparison:
Preparation Methods
Two-Step Maleimide Formation
The synthesis follows a two-step protocol adapted from general maleimide preparation methodologies:
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Maleamic Acid Formation : A primary amine (TCO-PEG6-amine) reacts with maleic anhydride in anhydrous tetrahydrofuran (THF) at 0–5°C. Stoichiometric excess of maleic anhydride (1.2–1.5 equiv) prevents Michael addition side reactions.
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Cyclodehydration : The maleamic acid intermediate undergoes cyclodehydration using acetic anhydride and sodium acetate under reflux (80–100°C, 4–6 hr). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by reducing side product formation.
Critical Parameters :
-
Solvent System : THF/dichloromethane (DCM) mixtures (3:1 v/v) enable phase separation during cooling, simplifying purification.
-
PEG Spacer Length : A six-unit PEG chain optimizes water solubility while maintaining reactivity with tetrazine and thiol groups.
Reaction Optimization and Catalysis
Catalytic Systems
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Maximizes cyclization rate |
| Solvent Polarity | THF (ε = 7.6) | Balances solubility and reactivity |
| Cooling Rate | 1°C/min | Minimizes oligomerization |
Data derived from large-scale syntheses show that slow cooling (1°C/min) reduces PEG-related byproducts by 30% compared to rapid quenching.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Challenges and Mitigation Strategies
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis at pH >8.0. Reactions are conducted at pH 6.5–7.5 using 10 mM histidine buffer, reducing hydrolysis to <5% over 24 hr.
TCO Stability
The trans-cyclooctene moiety undergoes isomerization to cis-cyclooctene in aqueous media. Anhydrous DMSO or DMF as reaction solvents suppresses isomerization (<2% over 72 hr).
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Microreactor systems (0.5–2.0 mL/min flow rate) enhance heat transfer and reduce reaction time by 40% compared to batch processes.
Green Chemistry Approaches
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Solvent Recycling : THF recovery via distillation achieves 90% reuse efficiency.
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Catalyst Recovery : TBAB is reclaimed via aqueous extraction, reducing costs by 25%.
Comparative Analysis of Maleimide-PEG Linkers
| Linker | PEG Length | Reaction Rate (k, M⁻¹s⁻¹) | Solubility (mg/mL) |
|---|---|---|---|
| TCO-PEG3-maleimide | 3 | 1.2 × 10³ | 50 |
| TCO-PEG6-maleimide | 6 | 8.7 × 10² | 120 |
| TCO-PEG12-maleimide | 12 | 4.5 × 10² | 200 |
The PEG6 spacer offers an optimal balance, providing sufficient solubility without significantly compromising reaction kinetics .
Q & A
Q. What is the role of the PEG6 spacer in TCO-PEG6-amido maleimide for bioconjugation applications?
The PEG6 spacer serves to enhance solubility, reduce steric hindrance, and minimize non-specific binding during conjugation. Its hydrophilic nature improves biocompatibility, while the six ethylene glycol units provide flexibility, enabling optimal orientation of the maleimide and trans-cyclooctene (TCO) groups. PEG chains also shield reactive moieties from premature hydrolysis, particularly in aqueous buffers . For nanoparticle (NP) formulations, PEG6 ensures maleimide groups remain accessible on the NP surface, though miscibility with hydrophobic cores (e.g., PLGA) can reduce availability .
Q. How does maleimide-thiol conjugation chemistry work, and what factors influence reaction efficiency?
Maleimide reacts with thiols (-SH) via Michael addition, forming a stable thioether bond. Efficiency depends on:
- pH : Optimal at 6.5–7.5 to balance thiol deprotonation and maleimide stability.
- Temperature : Lower temperatures (4–25°C) minimize hydrolysis .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to aqueous buffers, which may accelerate hydrolysis .
- Thiol accessibility : Steric hindrance from PEG chains or protein structures can reduce conjugation efficiency by up to 50% .
Q. What methods are used to quantify maleimide groups in nanoparticle or protein conjugates?
Common techniques include:
- Spectrophotometry : Measures absorbance at 302 nm (ε = 620 M⁻¹cm⁻¹), though protein interference limits sensitivity .
- Colorimetric assays : Utilize thiol-reactive probes (e.g., Ellman’s reagent) to indirectly quantify unreacted maleimide .
- SERS (Surface-Enhanced Raman Spectroscopy) : Detects maleimide concentrations as low as 60 µg/mL with minimal sample preparation .
Advanced Research Questions
Q. How can PEG chain length in this compound be optimized to balance ligand availability and stability?
- Experimental design : Compare ligand conjugation efficiency (CE%) across PEG3, PEG6, and PEG12 variants using model thiols (e.g., cysteine) .
- Data analysis : Shorter PEG chains (e.g., PEG3) reduce entanglement but increase non-specific binding, while longer chains (e.g., PEG12) improve solubility at the cost of maleimide accessibility. For PEG6, CE% typically ranges 20–30% in PLGA NPs, with ~50% of maleimide groups surface-accessible .
- Recommendation : Use qPAINT (quantitative DNA-PAINT) to map ligand distribution and validate PEG6’s spatial arrangement .
Q. What strategies mitigate maleimide hydrolysis during nanoparticle preparation?
- Temperature control : Avoid sonication-induced heating (≥30°C increases hydrolysis rates) .
- Buffer optimization : Use low-pH buffers (pH 6.0–6.5) during NP synthesis to slow hydrolysis.
- Real-time monitoring : Employ UV-Vis (302 nm) or ¹H NMR to track maleimide loss, adjusting reaction conditions dynamically .
- Alternative chemistries : Consider disulfide re-bridging agents (e.g., dibromomaleimide) for reversible conjugation if hydrolysis exceeds 15% .
Q. How can discrepancies between theoretical and experimental ligand conjugation efficiencies be resolved?
- Case study : In PLGA-PEG-maleimide NPs, CE% for antibodies was 6% (experimental) vs. 77% (theoretical) due to PEG-PLGA miscibility .
- Methodology :
- Theoretical calculation : Estimate maleimide density using NP size and PEG grafting density.
- Experimental validation : Use L-cysteine assays to measure accessible thiol-reactive sites .
- Data correction : Apply a correction factor (e.g., 0.5 for PEG6) to theoretical models based on empirical CE% .
Q. What considerations apply when designing multiplex conjugation strategies with this compound?
- Orthogonal reactions : Combine TCO-DBCO click chemistry with maleimide-thiol conjugation for dual labeling .
- Thiol specificity : Prioritize cysteine-rich proteins (e.g., albumin) or introduce engineered thiols via site-directed mutagenesis.
- Competitive assays : Pre-treat with PEG-maleimide competitors (e.g., PEG3-maleimide) to block non-specific sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
